tert-Butyl (4-bromo-3-nitrophenyl)(ethyl)carbamate
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Overview
Description
tert-Butyl (4-bromo-3-nitrophenyl)(ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a nitro group, and an ethyl carbamate moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-3-nitrophenyl)(ethyl)carbamate typically involves multi-step organic reactions. One common method includes:
Nitration: The starting material, 4-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 4-bromo-3-nitroaniline.
Carbamoylation: The nitroaniline derivative is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate group.
tert-Butyl Protection: Finally, the compound is treated with tert-butyl chloroformate to introduce the tert-butyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in tert-Butyl (4-bromo-3-nitrophenyl)(ethyl)carbamate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: 4-bromo-3-aminophenyl(ethyl)carbamate.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Hydrolysis: 4-bromo-3-nitroaniline and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-bromo-3-nitrophenyl)(ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of its functional groups.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-3-nitrophenyl)(ethyl)carbamate depends on its application. In medicinal chemistry, carbamates often act as inhibitors of enzymes by forming stable carbamate-enzyme complexes. The bromine and nitro groups can enhance binding affinity and specificity towards certain molecular targets, such as acetylcholinesterase or other serine hydrolases.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromophenyl)(ethyl)carbamate: Lacks the nitro group, which may result in different reactivity and biological activity.
tert-Butyl (4-bromo-3-nitrophenyl)(methyl)carbamate: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its physical and chemical properties.
tert-Butyl (4-chloro-3-nitrophenyl)(ethyl)carbamate: Substitution of bromine with chlorine can alter its reactivity and interaction with biological targets.
Uniqueness
The presence of both bromine and nitro groups in tert-Butyl (4-bromo-3-nitrophenyl)(ethyl)carbamate makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-nitrophenyl)-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-5-15(12(17)20-13(2,3)4)9-6-7-10(14)11(8-9)16(18)19/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMXVARQGZSTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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